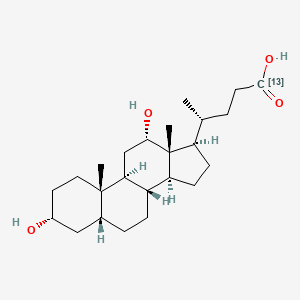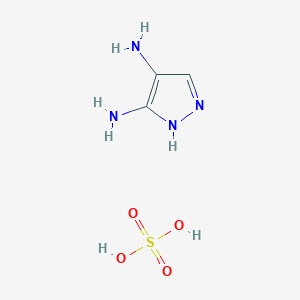![molecular formula C9H8N4 B1530605 3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile CAS No. 1554887-08-9](/img/structure/B1530605.png)
3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile
Overview
Description
“3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile” is a chemical compound with the CAS Number: 1554887-08-9 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile” can be represented by the InChI code: 1S/C9H8N4/c1-3-6-13(2)9-8(7-10)4-5-11-12-9/h1,4-5H,6H2,2H3 .Physical And Chemical Properties Analysis
“3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile” is a powder at room temperature . It has a molecular weight of 172.19 .Scientific Research Applications
Synthesis Techniques
- The synthesis of pyridazine derivatives, including structures similar to 3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile, has been explored through various methods. For instance, Hassan et al. (2013) demonstrated a simple and efficient synthesis route for 3-amino-5-benzyl-6-pyridazine-4-carbonitrile, highlighting the potential for creating a range of derivatives from this compound (Hassan et al., 2013).
Biological and Chemical Applications
- Research has shown that derivatives of pyridazine have notable biological activities. Al-Adiwish et al. (2017) reported on the synthesis, biological activity, and cytotoxicity of new fused Pyrazolo[1,5-a]pyrimidine, derived from a similar synthesis pathway, indicating the potential for these compounds in developing treatments or studies related to cancer and microbial infections (Al-Adiwish et al., 2017).
Antioxidant and Antimicrobial Activities
- Further studies, such as the work by Kawale et al. (2017), have explored the antioxidant activity of specific pyridazine derivatives, demonstrating the potential of these compounds in oxidative stress-related applications (Kawale et al., 2017).
- Additionally, the synthesis of heterocycles based on pyridazine structures has been linked to antimicrobial and antifungal activities, further emphasizing the chemical's utility in developing new therapeutic agents (El-Essawy et al., 2010).
Herbicidal and Agricultural Applications
- In the agricultural sector, derivatives of pyridazine have been investigated for their herbicidal activities, demonstrating the compound's versatility not just in medical but also in environmental and agricultural applications (Xu et al., 2008).
Water Oxidation Catalysts
- Research into the catalytic applications of pyridazine derivatives has revealed their potential in water oxidation processes, which are crucial for energy conversion and storage technologies (Zong & Thummel, 2005).
Safety And Hazards
properties
IUPAC Name |
3-[methyl(prop-2-ynyl)amino]pyridazine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-3-6-13(2)9-8(7-10)4-5-11-12-9/h1,4-5H,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWAJGUAYAMLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1=C(C=CN=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)





![Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B1530528.png)

![1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine](/img/structure/B1530531.png)


![[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1530538.png)

![1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1530543.png)